molecular formula C14H13ClFNO2S B5038872 N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide

N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B5038872
M. Wt: 313.8 g/mol
InChI Key: OKIGDVQXHGFGRB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR plays a critical role in the regulation of salt and water transport across epithelial surfaces. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening disease affecting multiple organs, including the lungs, pancreas, and intestines. CFTRinh-172 has been extensively studied as a tool compound to investigate the role of CFTR in health and disease.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide acts as a competitive inhibitor of CFTR chloride channel function. It binds to the cytoplasmic side of the CFTR channel pore and prevents chloride ion transport across the cell membrane. N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to inhibit both wild-type and mutant forms of CFTR, including the most common CF-causing mutation, F508del.
Biochemical and physiological effects:
N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In airway epithelial cells, N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to increase the height of the airway surface liquid layer, leading to improved mucus clearance. In pancreatic duct cells, N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to inhibit bicarbonate secretion, leading to a reduction in the pH of pancreatic juice. N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has also been shown to inhibit CFTR-dependent fluid secretion in the intestine and sweat gland.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of CFTR chloride channel function, making it a useful tool for investigating the role of CFTR in various physiological processes. N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has also been shown to be effective in a variety of cell types and animal models. However, one limitation of N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide is that it is not a specific CFTR modulator, and its effects on other ion channels and transporters have not been extensively studied.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide. One area of interest is the development of more specific CFTR modulators for the treatment of CF. N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been used as a tool compound to investigate the therapeutic potential of CFTR modulators, but more specific compounds with improved pharmacokinetic properties are needed for clinical use. Another area of interest is the investigation of the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide may be a useful tool for investigating the role of CFTR in these diseases. Finally, further studies are needed to investigate the potential side effects of N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide and its effects on other ion channels and transporters.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide can be synthesized using a multistep process involving the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with 4-fluorophenylboronic acid in the presence of a palladium catalyst to yield 4-(4-fluorophenyl)-2-methylbenzenesulfonic acid. This intermediate is then converted to N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide by reaction with ammonia and sodium cyanoborohydride.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been used extensively in scientific research to investigate the role of CFTR in health and disease. It has been used to study the mechanisms underlying CFTR channel gating, trafficking, and regulation. N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has also been used to investigate the role of CFTR in various physiological processes, including airway surface liquid regulation, mucus clearance, and pancreatic bicarbonate secretion. In addition, N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been used as a tool compound to investigate the therapeutic potential of CFTR modulators for the treatment of CF.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c1-10-8-12(15)4-7-14(10)17-20(18,19)9-11-2-5-13(16)6-3-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIGDVQXHGFGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-1-(4-fluorophenyl)methanesulfonamide

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